dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Similar in structure but with different substituents.
(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C31H35N3O5 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H35N3O5/c1-19(2)16-17-39-24-14-12-22(13-15-24)29-25(18-34(33-29)23-10-8-7-9-11-23)28-26(30(35)37-5)20(3)32-21(4)27(28)31(36)38-6/h7-15,18-19,28,32H,16-17H2,1-6H3 |
InChI Key |
NWGKVVJTGVKAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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